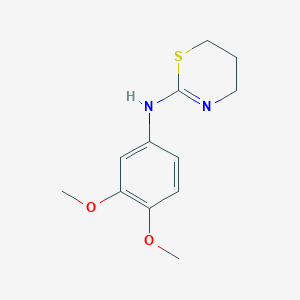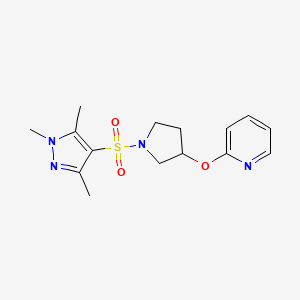
(2-メチル-4,6-ジニトロフェノキシ)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-4,6-dinitrophenoxy)acetic acid is an organic compound with the molecular formula C9H8N2O7 It is characterized by the presence of a phenoxy group substituted with methyl and dinitro groups, and an acetic acid moiety
科学的研究の応用
(2-Methyl-4,6-dinitrophenoxy)acetic acid has found applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4,6-dinitrophenoxy)acetic acid typically involves the nitration of 2-methylphenol followed by the introduction of the acetic acid moiety. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the dinitro derivative. The subsequent reaction with chloroacetic acid in the presence of a base, such as sodium hydroxide, leads to the formation of (2-Methyl-4,6-dinitrophenoxy)acetic acid.
Industrial Production Methods
Industrial production of (2-Methyl-4,6-dinitrophenoxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration step is carefully controlled to prevent over-nitration, and the final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-Methyl-4,6-dinitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, directing incoming electrophiles to the ortho and para positions relative to the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
作用機序
The biological effects of (2-Methyl-4,6-dinitrophenoxy)acetic acid are primarily attributed to its ability to interfere with cellular processes. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in cells. Additionally, the compound can interact with cellular proteins and enzymes, disrupting their normal function and leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: A well-known compound with similar nitro groups, used as a metabolic inhibitor.
2,4,6-Trinitrophenol (Picric Acid): Another nitro-substituted phenol with explosive properties and applications in dye production.
2-Methyl-4-nitrophenol: A related compound with a single nitro group, used in organic synthesis.
Uniqueness
(2-Methyl-4,6-dinitrophenoxy)acetic acid is unique due to the presence of both methyl and dinitro groups on the phenoxy ring, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-(2-methyl-4,6-dinitrophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O7/c1-5-2-6(10(14)15)3-7(11(16)17)9(5)18-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXFZNLPLWKKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2592849.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2592851.png)




![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2592863.png)
![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2592865.png)
![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2592866.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride](/img/structure/B2592867.png)
![Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B2592868.png)


